3-butoxy-6-hydroxy-9H-xanthen-9-one
Overview
Description
3-butoxy-6-hydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C17H16O4. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by its butoxy and hydroxy functional groups attached to the xanthone core.
Scientific Research Applications
3-butoxy-6-hydroxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
Target of Action
Xanthones, the class of compounds to which it belongs, are known to interact with a variety of biological targets due to their structural diversity .
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, suggesting diverse modes of action .
Biochemical Pathways
Xanthones are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Xanthones are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-6-hydroxy-9H-xanthen-9-one typically involves the reaction of substituted phenols with substituted 2-hydroxybenzoic acids. One common method is the classical Grover, Shah, and Shah reaction, which uses acetic anhydride as a dehydrating agent . Another approach involves the use of ytterbium triflate (Yb(OTf)3) as a catalyst to improve yields and reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-6-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The xanthone core can be reduced under specific conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the butoxy group could result in various alkyl or aryl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxyxanthones
- 3-hydroxyxanthones
- Dihydroxyxanthones
- Trihydroxyxanthones
- Tetrahydroxyxanthones
Uniqueness
3-butoxy-6-hydroxy-9H-xanthen-9-one is unique due to the presence of both butoxy and hydroxy functional groups, which confer distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
3-butoxy-6-hydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUNKAICYPTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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